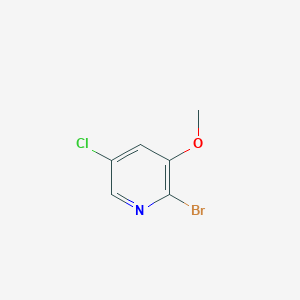

2-Bromo-5-chloro-3-methoxypyridine

Übersicht

Beschreibung

2-Bromo-5-chloro-3-methoxypyridine: is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . It is a white to yellowish solid that is soluble in many organic solvents . This compound is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-5-chloro-3-methoxypyridine typically involves a multi-step process starting from pyridine . The general steps are as follows:

Chlorination: Pyridine is reacted with a chlorinating agent to produce 2-chloropyridine.

Methoxylation: 2-chloropyridine is then reacted with methanol to form 2-chloro-3-methoxypyridine.

Bromination: Finally, 2-chloro-3-methoxypyridine is brominated to yield this compound.

Industrial Production Methods:

In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions:

2-Bromo-5-chloro-3-methoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

Substitution Products: Depending on the substituent introduced, various substituted pyridines can be formed.

Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions. Notable applications include:

- Anti-inflammatory Agents: Utilized in the development of compounds that modulate inflammatory pathways.

- Anticancer Drugs: Investigated for its potential in synthesizing anticancer agents due to its structural properties .

Agricultural Chemicals

2-Bromo-5-chloro-3-methoxypyridine is employed in formulating agrochemicals, including:

- Herbicides and Fungicides: Enhances crop protection and yield by acting against specific pests and diseases .

Material Science

In material science, this compound is explored for its properties in creating advanced materials. Applications include:

- Polymers and Coatings: Development of materials that exhibit improved durability and resistance to environmental factors .

Biochemical Research

Researchers utilize this compound in studies related to:

- Enzyme Inhibition and Receptor Binding: Contributes to understanding biological pathways and disease mechanisms, particularly in pharmacological contexts .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for detecting and quantifying other compounds in complex mixtures, aiding in various analytical methods .

Case Study 1: Antimicrobial Activity

A study investigated the activity of substituted pyridines against Mycobacterium tuberculosis. While specific data on this compound was limited, related compounds demonstrated promising results, suggesting potential efficacy against mycobacterial growth.

Case Study 2: Photosynthetic Electron Transport Inhibition

Research focused on the effects of substituted pyridines on photosynthetic electron transport in spinach chloroplasts indicated that structural analogs exhibited significant inhibition. This suggests that this compound may have similar inhibitory effects on photosynthesis-related processes.

Data Table: Applications Summary

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory and anticancer drugs | Key intermediate for drug synthesis |

| Agricultural Chemicals | Herbicides and fungicides | Enhances crop protection |

| Material Science | Polymers and coatings | Improved durability and resistance |

| Biochemical Research | Enzyme inhibition, receptor binding | Important for understanding disease mechanisms |

| Analytical Chemistry | Standard for detection/quantification | Aids in various analytical methods |

Wirkmechanismus

The mechanism of action of 2-Bromo-5-chloro-3-methoxypyridine depends on its application:

Vergleich Mit ähnlichen Verbindungen

- 2-Chloro-3-methoxypyridine

- 2-Bromo-3-methoxypyridine

- 2-Chloro-5-bromopyridine

Comparison:

2-Bromo-5-chloro-3-methoxypyridine is unique due to the presence of both bromine and chlorine atoms, which allows for greater versatility in chemical reactions compared to its analogs . This makes it particularly valuable in the synthesis of complex molecules where multiple functional groups are required .

Biologische Aktivität

2-Bromo-5-chloro-3-methoxypyridine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₆H₄BrClN₁O₁

- Molecular Weight : Approximately 222.47 g/mol

- Appearance : White crystalline powder

- Melting Point : 49°C to 53°C

- Boiling Point : Approximately 215.8°C

The compound features a pyridine ring substituted with bromine, chlorine, and methoxy groups, which influence its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Halogenation Reactions : Involving the reaction of 2-aminopyridine with bromine and chlorine.

- Methoxylation : The introduction of the methoxy group can be accomplished via methylation reactions using methyl iodide or dimethyl sulfate.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its potential applications include:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess activity against various pathogens, including bacteria and fungi .

- Anticancer Properties : Preliminary investigations suggest that this compound may have potential as an anticancer agent, although further research is needed to establish its efficacy and safety .

Case Studies

-

Inhibition of Mycobacterial Growth :

A study investigated the activity of various substituted pyridines against mycobacterial species. While specific data on this compound was limited, related compounds showed promising results against Mycobacterium tuberculosis, indicating potential for this compound as well . -

Photosynthetic Electron Transport Inhibition :

Another research focused on the effects of substituted pyridines on photosynthetic electron transport in spinach chloroplasts. Although this compound was not directly tested, its structural analogs demonstrated significant inhibition, suggesting a similar potential for this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating how modifications in the chemical structure affect biological activity. A comparative analysis with similar compounds reveals insights into the unique features of this compound:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 3-Bromo-5-chloro-2-hydroxypyridine | 137628-16-1 | 0.90 | Hydroxy group instead of methoxy |

| 3-Bromo-4-chloro-2-methoxypyridine | 1211524-10-5 | 0.86 | Chlorine at position four |

| 4-Bromo-5-chloro-2-methoxypyridine | 1211534-25-6 | 0.80 | Bromine at position four |

This table illustrates how variations in substitution patterns can significantly impact the chemical properties and biological activities of related compounds.

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQNSONLVQEQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597890 | |

| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127561-71-1 | |

| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127561-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.